2,2'-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate]
Description
Properties
IUPAC Name |
2-[2-[2-[3-(trifluoromethyl)anilino]benzoyl]oxyethoxy]ethyl 2-[3-(trifluoromethyl)anilino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26F6N2O5/c33-31(34,35)21-7-5-9-23(19-21)39-27-13-3-1-11-25(27)29(41)44-17-15-43-16-18-45-30(42)26-12-2-4-14-28(26)40-24-10-6-8-22(20-24)32(36,37)38/h1-14,19-20,39-40H,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGKTVVZWJTHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCCOCCOC(=O)C2=CC=CC=C2NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64352-84-7 | |
| Record name | 64352-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2′-oxybis(ethylene) bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate] | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ3Y6FH3ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate] typically involves a multi-step process. One common method starts with the reaction of 3-(trifluoromethyl)aniline with 2,2’-oxybis(ethylene) bis(chloroformate) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate product is then subjected to further reactions to introduce the benzoate groups, resulting in the final compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control
Biological Activity
2,2'-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate] (CAS Number: 64352-84-7) is a complex organic compound notable for its unique chemical structure, which features a central bis(ethylene)oxy bridge connecting two identical di-substituted benzoate units. Each benzoate unit is characterized by the presence of trifluoromethyl groups, contributing to the compound's distinctive chemical behavior and potential biological activity.
Chemical Structure
The molecular formula of the compound is , and it has a molecular weight of 632.55 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of 2,2'-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate] remains under-explored in the literature. However, its structural components suggest several potential biological activities based on similar compounds.
- Antimicrobial Activity : Compounds with similar structural motifs have been shown to exhibit antimicrobial properties. The presence of amino and trifluoromethyl groups may enhance interaction with microbial membranes or enzymes.
- Antitumor Activity : Analogous compounds in the benzothiazole family have demonstrated significant cytotoxic effects against various tumor cell lines, suggesting that this compound could also possess similar properties.
Data Table: Comparison of Biological Activities
Case Studies
- Antimicrobial Properties : In studies examining benzothiazole derivatives, compounds demonstrated effective inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL .
- Antitumor Efficacy : A study on related compounds revealed that specific structural modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration of 2,2'-Oxybis(ethylene) Bis[... ] in cancer therapy .
Comparison with Similar Compounds
Research Findings and Regulatory Context
- Stability Studies : The target compound is stable under standard storage conditions (2–8°C), but its ester groups may hydrolyze under alkaline conditions, necessitating pH-controlled formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
